Cas no 57-88-5 (Cholesterol)

Cholesterol structure
Cholesterol structure
Nombre del producto:Cholesterol
Número CAS:57-88-5
MF:C27H46O
Megavatios:386.6535
MDL:MFCD00003646
CID:33678
PubChem ID:5997

Cholesterol Propiedades químicas y físicas

Nombre e identificación

    • 6-Cholesten-3b-ol
    • 5-Cholesten-3beta-ol
    • cholesterol from lanolin
    • cholesterol from hog liver
    • Cholesterol, NF
    • (3beta)-cholest-5-en-3-ol
    • (3.beta.)-Cholest-5-en-3-ol
    • (3β)-cholest-5-en-3-ol
    • 3β-hydroxycholest-5-ene
    • 5,6-Cholesten-3beta-ol
    • 5:6-cholesten-3-beta-ol
    • 5:6-Cholesten-3beta-ol
    • 5-Cholesten-3B-ol
    • 5-cholesten-3β-ol
    • Cholest-5-en-3beta-ol
    • 3beta-hydroxycholest-5-ene
    • 3beta-hydroxy-5-cholestene
    • Cholesterol (stabilized with alpha-Tocopherol)
    • Cholest-5-en-3-ol
    • Cholest-5-en-3β-ol
    • Cholesterol
    • CHOLESTEROL (AS)
    • Cholesterol solution
    • Cholesterol, Semi-synthetic
    • 20-Dihydro Cortexolone
    • 20-Dihydro-11-deoxycortisol
    • 3β-Hydroxy-5-cholestene
    • cholesterin
    • cholest-5-en-3β-ol ; 110796
    • cholest-5-en-3β-ol; 110797
    • CHO-HP
    • Cholesteryl alcohol
    • Cholestrin
    • Dusoline
    • Dusoran
    • Cordulan
    • Cholesterine
    • Cholestrol
    • Hydrocerin
    • Kathro
    • Dythol
    • Lanol
    • Super hartolan
    • Provitamin D
    • Cholesterol base H
    • Lidinite
    • Lidinit
    • Nimco cholesterol base H
    • Wool alcohols B. P.
    • (-)-Cholesterol
    • Tegolan (VAN)
    • Cholest-5-en-3-beta-ol
    • Tegolan
    • Cholest-5-en-3-ol (3beta)-
    • 3-beta-Hydroxycholest-5-ene
    • Dataset-S1.258
    • 34026-89-6
    • 57-88-5
    • (3beta,14beta,17alpha)-cholest-5-en-3-ol
    • 5:6-Cholesten-3-ol
    • NSC-8798
    • Cholesterol, Vetec(TM) reagent grade, >=92.5%
    • epicholesterin
    • 3.beta.-Hydroxycholest-5-ene
    • AB00443913_03
    • 20bFH-cholest-5-en-3b-ol
    • CHOLESTEROL [JAN]
    • Tox21_111595
    • delta(sup 5)-Cholesten-3-beta-ol
    • CHOLESTEROL [VANDF]
    • Q43656
    • (3H)-Cholesterol
    • CAS-57-88-5
    • CHOLESTEROL (USP-RS)
    • Cholesterol, 99.0%
    • 5-Cholesten-3ss--ol
    • Cholesterol, European Pharmacopoeia (EP) Reference Standard
    • CHOLESTEROL [WHO-DD]
    • Cholest-5-en-3-ol (3beta)-, labeled with tritium
    • Cholesterol1551
    • Cholesterol, from lanolin, >=95.0% (GC)
    • WLN: L E5 B666 LUTJ A1 E1 FY1&3Y1&1 OQ
    • DB04540
    • BIDD:PXR0095
    • CHOLESTEROL (MART.)
    • (+)-ent-Cholesterol
    • NCGC00159351-03
    • Soya phospholipon & Cholesterol (2:1 molar ratio)
    • 3beta-cholest-5-en-3-ol
    • CHOLESTEROL (II)
    • D00040
    • AKOS005267135
    • GTPL2718
    • cholest-5-en-3b-ol
    • W-105431
    • 80356-14-5
    • CS-1096707
    • CHEBI:140435
    • F70214
    • Epitope ID:150761
    • Cholesterol 10 microg/mL in Acetonitrile
    • CHOLESTEROL [MI]
    • Cholesterol,(S)
    • Liquid crystal CN/9
    • CHOLESTEROL [USP-RS]
    • CHOLESTEROL (EP MONOGRAPH)
    • Cholesterol, Pharmaceutical Secondary Standard; Certified Reference Material
    • DTXCID402401
    • 5BBA213B-ECF4-44AF-8AAF-8A0120F2F886
    • CHOLESTEROL [EP MONOGRAPH]
    • Cholesterol [BAN:JAN:NF]
    • EN300-323186
    • Cholesterol (TN)
    • LMST01010001
    • Cholesterol (Excipient)
    • .DELTA.5-Cholesten-3-.beta.-ol
    • Cholest-5-en-3-ol, (3.beta.)- #
    • CHEBI:16113
    • CHOLESTEROL [MART.]
    • AI3-03112
    • Dastar
    • NSC8798
    • Cholesterinum
    • CHOLESTEROL [II]
    • Phospholipon & Cholesterol
    • Analytical Reagent,>95.0%(HPLC)
    • s4154
    • 3h-cholesterol
    • CMC_13392
    • 5,6-Cholesten-3.beta.-ol
    • ALFQ component cholesterol
    • Cholest-5-en-3-ol (3.beta.)-
    • HSDB 7106
    • Fancol CH
    • 20-epi-cholesterol
    • Cholesterol, tested according to Ph.Eur.
    • Cholesterol, from lanolin, >=99.0% (GC)
    • Cholesterol, powder, BioReagent, suitable for cell culture, >=99%
    • BIDD:ER0548
    • Cholesterol, United States Pharmacopeia (USP) Reference Standard
    • (1S,2R,5S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0;{2,7}.0;{11,15}]heptadec-7-en-5-ol
    • SMP1_000069
    • 129111-15-5
    • Z2033589790
    • C00187
    • Cholesterol (>99%)
    • Cholest-5-en-3-ol (3beta)
    • 3ss--Hydroxy-5-cholestene
    • 1zhy
    • Cholest-5-en-3-ol, (3-.beta.)-
    • BP-26125
    • (1R,3aS,3bS,7S,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol
    • Cholest-5-en-3-ol, (3beta)-
    • NCGC00159351-02
    • C3624
    • CCRIS 2834
    • CHEMBL112570
    • CHOLESTEROL (IARC)
    • BDBM20192
    • 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • HY-N0322
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • Cholesterol (JP18/NF)
    • EC 200-353-2
    • CHOLESTEROL [HSDB]
    • Army Liposome Formulation component cholesterol
    • ALF component cholesterol
    • CHOLESTEROL [IARC]
    • GS-6857
    • Cholesterol-t
    • Provitamin-d
    • Cholesterol, 94%
    • 5-cholestene-3beta-ol
    • Cholesterol, >=95% (GC), powder, Ash, free
    • EINECS 200-353-2
    • Nimco cholesterol base No. 712
    • 5-Cholesten-3.beta.-ol
    • Delta5-Cholesten-3beta-ol
    • CS-5106
    • NSC 8798
    • (3S,8S,9S,10R,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • (20bFH)-cholest-5-en-3b-ol
    • 97C5T2UQ7J
    • Cholesterol?
    • (3b)-cholest-5-en-3-ol
    • UNII-97C5T2UQ7J
    • CHOLESTERINUM [HPUS]
    • HY-N0322B
    • NS00005787
    • MFCD00003646
    • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • DTXSID3022401
    • 22243-67-0
    • 20-iso-cholesterol
    • Cholesterol, NIST(R) SRM(R) 911c
    • 5:6-Cholesten-3.beta.-ol
    • Cholesterol, Sigma Grade, >=99%
    • Cholest-5-en-3.beta.-ol
    • MDL: MFCD00003646
    • Renchi: 1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
    • Clave inchi: HVYWMOMLDIMFJA-DPAQBDIFSA-N
    • Sonrisas: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]
    • Brn: 1915888

Atributos calculados

  • Calidad precisa: 386.35500
  • Masa isotópica única: 386.354866087 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 5
  • Complejidad: 591
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 8.7
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Peso molecular: 386.7
  • Superficie del Polo topológico: 20.2

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.067 g/mL at 25 °C(lit.)
  • Punto de fusión: 147-149 °C (lit.)
  • Punto de ebullición: 360 °C(lit.)
  • Punto de inflamación: 250 ºC
  • índice de refracción: 1.5250 (estimate)
  • Disolución: H2O: 0.002 mg/mL
  • Coeficiente de distribución del agua: Negligible
  • PSA: 20.23000
  • Logp: 7.38870
  • Olor: Almost odorless
  • Color / forma: 500 ×
  • Presión de vapor: VP: 0.171 mm Hg at 149 °C
  • Lambda Max: 212(Hexane)(lit.)
  • Merck: 2201
  • Disolución: negligible
  • Rotación específica: -36 º (c=2, dioxane)
  • Sensibilidad: Sensitive to light
  • PKA: 15.03±0.70(Predicted)

Cholesterol Información de Seguridad

Cholesterol Datos Aduaneros

  • Código HS:2906131000
  • Datos Aduaneros:

    China Customs Code:

    2906131000

Cholesterol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Key Organics Ltd
AS-11743-1MG
Cholesterol
57-88-5 >99%
1mg
£36.00 2025-02-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C804517-2.5kg
Cholesterol
57-88-5 Reagent Grade, >95.0%(GC)
2.5kg
¥4910.00 2025-03-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032992-10g
Cholesterol
57-88-5
10g
¥73 2024-05-22
abcr
AB114973-50 g
Cholesterol, 95%; .
57-88-5 95%
50 g
€26.50 2023-07-20
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB20176-10g
Cholesterol
57-88-5 97%
10g
¥57 2023-09-15
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0690800243-25g
Cholesterol
57-88-5
25g
¥ 87.1 2024-07-19
eNovation Chemicals LLC
D512536-500g
Cholesterol
57-88-5 98%
500g
$180 2024-05-23
eNovation Chemicals LLC
D512536-2Kg
Cholesterol
57-88-5 98%
2kg
$1220 2023-09-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1036725000
Cholesterol
57-88-5 extra pure, powder, EMPROVE
5KG
¥37622.22 2022-02-23
Enamine
EN300-323186-0.25g
(1R,3aS,3bS,7S,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol
57-88-5 95.0%
0.25g
$19.0 2025-03-21
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:57-88-5)Cholesterol
A942088
Pureza:99%/99%/99%/99%/99%/99%/99%
Cantidad:100g/500g/5g/1000g/25g/250g/1kg
Precio ($):390.0/564.0/318.0/166.0/244.0/248.0/428.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:57-88-5)Cholesterol
sfd16759
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe